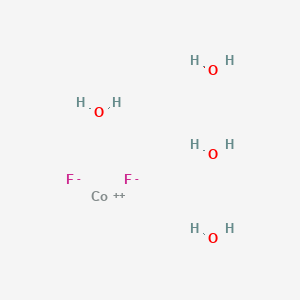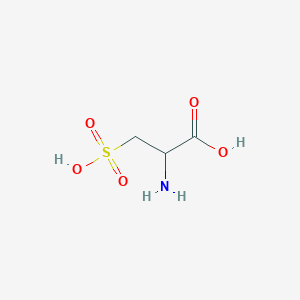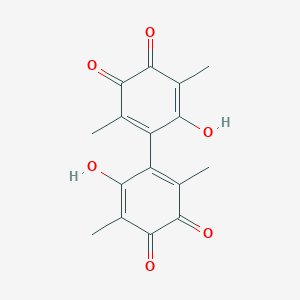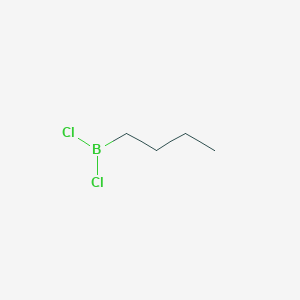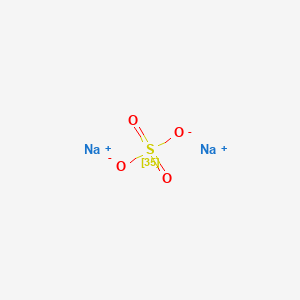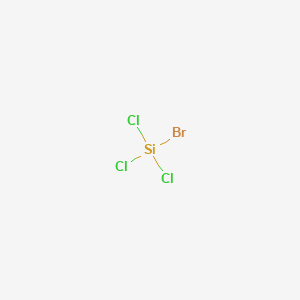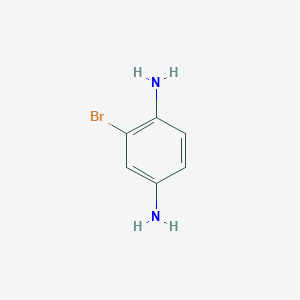
2-Bromobenzene-1,4-diamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Bromobenzene-1,4-diamine-like compounds involves strategic functionalization of benzene derivatives through reactions like the Schiemann reaction and bromination. For instance, 1-bromo-2,4-difluorobenzene was synthesized from m-phenylene diamine using these methods, achieving high yield and purity (Z. He-ping, 2005). Such processes highlight the significance of choosing appropriate reaction conditions to obtain the desired bromobenzene derivatives efficiently.
Molecular Structure Analysis
The molecular structure of 2-Bromobenzene-1,4-diamine and related compounds is characterized by spectroscopic techniques like IR and NMR spectrometry, which confirm the structural integrity and purity of the synthesized products (Jiaming Xuan et al., 2010). These analytical methods are crucial for understanding the compound's molecular framework, providing insights into its reactivity and interactions.
Chemical Reactions and Properties
2-Bromobenzene-1,4-diamine participates in various chemical reactions, such as nitration, diazotization, and bromination, leading to a wide array of functionalized benzene derivatives. These reactions are influenced by factors like raw material rates, reaction time, and temperature, underlining the importance of optimized synthetic conditions for desired outcomes (Guo Zhi-an, 2009).
Wissenschaftliche Forschungsanwendungen
Application 1: Synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles
- Summary of the Application: The solvent-controllable photoreaction of 4-methoxyazobenzenes can afford 1-aryl-1H-benzimidazoles or N-arylbenzene-1,2-diamines .
- Methods of Application: The irradiation of 4-methoxyazobenzenes in DMF containing 0.5 M hydrochloric acid provided N2-aryl-4-methoxybenzene-1,2-diamines as the major product, while irradiation in acetal containing 0.16 M hydrochloric acid led to 1-aryl-6-methoxy-2-methyl-1H-benzimidazoles as the major product .
- Results or Outcomes: This method provides a simple preparation procedure and good stability of symmetrical azobenzenes as starting materials .
Application 2: Preparation of Fluorescent Dipolar Quinoxaline Derivatives
- Summary of the Application: 2-Bromobenzene-1,4-diamine can be used as a precursor for preparing fluorescent dipolar quinoxaline derivatives .
- Results or Outcomes: These fluorescent dipolar quinoxaline derivatives can find applications as potential emissive and electron-transport materials .
Application 3: Synthesis of 6-Bromo-2-Methylbenzimidazole
- Summary of the Application: 2-Bromobenzene-1,4-diamine can also be used in the synthesis of 6-bromo-2-methylbenzimidazole .
Application 4: Synthesis of Other Organic Compounds
Safety And Hazards
2-Bromobenzene-1,4-diamine is classified under GHS07 for safety. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
2-bromobenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c7-5-3-4(8)1-2-6(5)9/h1-3H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGULVTOQNLILMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363957 | |
| Record name | 2-bromobenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromobenzene-1,4-diamine | |
CAS RN |
13296-69-0 | |
| Record name | 2-bromobenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






